N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide is an organic compound classified as an amide. This compound features an acetamide group attached to a phenyl ring, which is further substituted with an ethyl(methyl)amino group. Its molecular formula is and it has a molecular weight of approximately . The compound is primarily utilized in scientific research and has potential applications in medicinal chemistry due to its structural properties.
The synthesis of N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide can be accomplished through various synthetic routes:
These methods highlight the versatility in synthesizing N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide, allowing for optimization based on available reagents and desired yields.
The molecular structure of N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide includes:
N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide can participate in several chemical reactions:
The mechanism of action for N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes that prevent substrate binding, thus modulating biological pathways involved in various physiological processes .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | N-[2-[[ethyl(methyl)amino]methyl]-6-methylphenyl]acetamide |
| InChI Key | YZHRUPYMRJAOLD-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)CC1=CC=CC(=C1NC(=O)C)C |
These properties indicate that the compound has a moderate molecular weight and a complex structure that may influence its reactivity and interactions .
N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide has several important applications:
This compound's unique structure and interactions make it a valuable subject for ongoing research in various scientific fields.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6